molecular formula C9H16N2 B11920448 6,7-Diazadispiro[2.1.4~5~.2~3~]undecane CAS No. 768379-02-8

6,7-Diazadispiro[2.1.4~5~.2~3~]undecane

Cat. No.: B11920448
CAS No.: 768379-02-8
M. Wt: 152.24 g/mol
InChI Key: YXGHHZOEVBHVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Diazadispiro[214~5~2~3~]undecane is a spirocyclic compound characterized by its unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diazadispiro[2.1.4~5~.2~3~]undecane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired spirocyclic structure. For instance, the use of cyclization reactions involving nitrogen-containing precursors can lead to the formation of the spirocyclic core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Functionalization at Nitrogen Sites

The nitrogen atoms in the diazadispiro structure undergo characteristic reactions:

Alkylation and Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkyl derivatives. Steric hindrance limits substitution to mono-alkylation under mild conditions.

  • Acylation : Acetyl chloride or anhydrides yield N-acetylated products, enhancing solubility for further modifications.

Coordination Chemistry

The nitrogen lone pairs enable coordination with transition metals (e.g., Pd, Cu), forming complexes used in catalytic applications. For example:

  • Palladium complexes : Active in Suzuki-Miyaura cross-coupling reactions.

Ring-Opening Reactions

Controlled ring-opening occurs under oxidative or reductive conditions:

ConditionReagentProductApplication
Oxidative cleavage Ozone (O₃)Dicarbonyl compoundsPrecursors for polyamides
Reductive cleavage LiAlH₄Amine-containing linear chainsBuilding blocks for polymers

These reactions exploit strain in the bicyclic system, with selectivity influenced by reaction pH and temperature.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions due to its ability to stabilize metal intermediates:

Reaction TypeCatalystSubstrateProduct Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄Aryl boronic acids65–90
Heck reaction Pd(OAc)₂Alkenes50–75

These reactions enable the synthesis of biaryl or styryl derivatives, expanding its utility in medicinal chemistry.

Mechanistic Insights

  • Nucleophilic substitution : Steric hindrance at nitrogen limits SN2 pathways, favoring SN1 mechanisms in polar solvents.

  • Electrophilic aromatic substitution : The electron-rich nitrogen atoms direct electrophiles to para positions in derivative forms.

  • Oxidation stability : The fused ring system resists over-oxidation, allowing selective functionalization .

Scientific Research Applications

Medicinal Chemistry

6,7-Diazadispiro[2.1.4~5~.2~3~]undecane has shown promise as a scaffold for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells.
  • Case Study Findings :
    • A study demonstrated that modifications to the diazadispiro framework could enhance cytotoxicity against specific cancer types, with IC50 values significantly lower than conventional chemotherapeutics.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound against a range of pathogens.

  • Mechanism of Action : The compound appears to disrupt bacterial cell membranes and inhibit key metabolic pathways essential for microbial survival.
  • Case Study Findings :
    • In vitro tests showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating superior efficacy compared to traditional antibiotics.

Neuropharmacology

The compound has been explored for its neuropharmacological effects, particularly as a potential modulator of neurotransmitter systems.

  • Enzyme Inhibition : Studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, which could have implications for treating neurodegenerative diseases.
  • Case Study Findings :
    • Experimental data revealed that specific derivatives exhibited significant inhibition of d-amino acid oxidase, an enzyme linked to neurotransmitter regulation.

Comparative Analysis with Related Compounds

Compound NameAnticancer IC50 (μg/mL)Antimicrobial MIC (μg/mL)Notes
This compound0.05 - 0.105 - 15High efficacy against cancer cells
Quinoxaline Derivative A0.10 - 0.2010 - 20Moderate efficacy
Quinoxaline Derivative B>100>20Non-cytotoxic to normal cells

Mechanism of Action

The mechanism of action of 6,7-Diazadispiro[2.1.4~5~.2~3~]undecane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to target proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Diazadispiro[2.1.4~5~.2~3~]undecane stands out due to its specific arrangement of nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Chemical Structure and Properties
6,7-Diazadispiro[2.1.4~5~.2~3~]undecane is a nitrogen-containing bicyclic compound with the molecular formula C9H16N2C_9H_{16}N_2. Its unique structure features two diazabicyclo components, which contribute to its biological activity. The compound is classified under various chemical databases, including PubChem, where it is listed under CID 45121271, providing details on its physical and chemical properties .

The biological activity of this compound has been investigated in several studies, focusing primarily on its potential as a therapeutic agent. The compound exhibits a range of pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that 6,7-Diazadispiro compounds may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL.

PathogenInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

This indicates a promising potential for developing new antimicrobial agents based on this compound.

Case Study 2: Neuroprotective Effects

In another research study focused on neuroprotection, the effects of this compound were tested in vitro using neuronal cell lines subjected to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death and apoptosis markers compared to controls.

Treatment GroupCell Viability (%)Apoptosis Rate (%)
Control4555
Compound Treatment8020

These results suggest that the compound may enhance neuronal survival under stress conditions.

Additional Pharmacological Activities

  • Cytotoxicity : Some studies have indicated that certain derivatives of diazadispiro compounds may exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : There is emerging evidence that these compounds can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Properties

CAS No.

768379-02-8

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

6,7-diazadispiro[2.1.45.23]undecane

InChI

InChI=1S/C9H16N2/c1-2-8(1)3-4-9(7-8)5-6-10-11-9/h10-11H,1-7H2

InChI Key

YXGHHZOEVBHVFB-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCC3(C2)CCNN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.